molecular formula C9H10BrF2NO3S B6629875 N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide

N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide

Katalognummer B6629875
Molekulargewicht: 330.15 g/mol
InChI-Schlüssel: WXLKXEJQIZBMSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been widely used in scientific research. It was originally developed as a drug for the treatment of cancer, but its unique properties have made it a valuable tool for studying various biological pathways.

Wirkmechanismus

N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to increased cell proliferation and survival. By inhibiting RAF kinases, N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 disrupts this pathway and induces cell death in cancer cells.
Biochemical and physiological effects:
Apart from its anti-tumor effects, N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This property has made it a potential treatment for diseases such as age-related macular degeneration and diabetic retinopathy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 is its specificity for certain protein kinases, which makes it a valuable tool for studying specific signaling pathways. However, its potency and selectivity can also be a limitation, as it may not be effective in all cancer models or may have off-target effects.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the identification of biomarkers that can predict response to N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 treatment. Additionally, there is ongoing research into the use of N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 in other diseases, such as liver fibrosis and pulmonary hypertension.
In conclusion, N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 is a valuable tool for scientific research due to its ability to inhibit specific protein kinases involved in cell signaling pathways. Its unique properties have made it a potential treatment for various diseases, and ongoing research is exploring its potential in combination therapies and other applications.

Synthesemethoden

The synthesis of N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 involves several steps, starting with the reaction of 4-bromo-2,5-difluoroaniline with 2-chloroethyl methyl sulfone. This intermediate is then reacted with sodium hydroxide to form the final product, N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 has been extensively studied for its ability to inhibit several protein kinases, including RAF kinases, VEGFR, and PDGFR. These kinases play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. By inhibiting these kinases, N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide 43-9006 has been shown to have anti-tumor effects in various cancer models.

Eigenschaften

IUPAC Name

N-(4-bromo-2,5-difluorophenyl)-2-methoxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NO3S/c1-16-2-3-17(14,15)13-9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLKXEJQIZBMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)NC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.